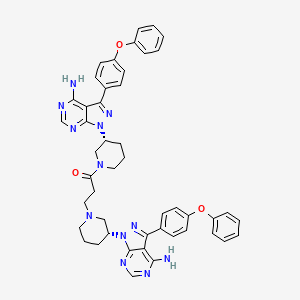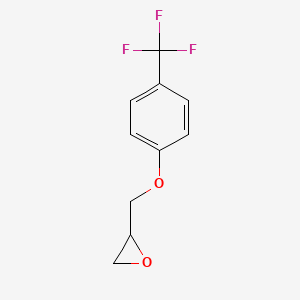
2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane
Descripción general
Descripción
“2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane” is a chemical compound with the empirical formula C10H9F3O2 . It has a molecular weight of 218.17 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string representation of the molecule isFC(F)(F)C(C=C1)=CC=C1OCC2CO2 . The InChI key for the compound is GYOFXQNABVOHIB-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The predicted boiling point of the compound is 252.5±40.0 °C . The predicted density of the compound is 1.304±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Modification of Cyanate Ester Resins
This compound has been used to modify bisphenol A dicyanate ester (BADCy) resins via copolymerization reaction . The modified BADCy resin presented ultralow dielectric constant and dielectric loss tangent values, high mechanical properties, and superior thermal and dimensional stability . This makes it potentially useful in the fabrication of radomes and antenna systems of aircraft .
Development of Ultralow Dielectric Materials
The compound’s ability to present ultralow dielectric properties when used to modify BADCy resins suggests potential use in the development of ultralow dielectric materials . These materials are crucial in various fields, including electronics and telecommunications.
Improvement of Mechanical Properties of Resins
The compound has been shown to improve the mechanical properties of BADCy resins . This suggests potential applications in fields where enhanced mechanical strength of materials is required.
Enhancement of Thermal and Dimensional Stabilities of Resins
The compound has been used to enhance the thermal and dimensional stabilities of BADCy resins . This suggests potential applications in fields where materials with high thermal and dimensional stabilities are required.
Mecanismo De Acción
Target of Action
The primary target of 2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane is the adenosine monophosphate (AMP)-activated protein kinase (Ampk) . Ampk is a central regulator of metabolic pathways and plays a crucial role in maintaining energy homeostasis in cells .
Mode of Action
This interaction could lead to changes in the regulation of metabolic pathways controlled by Ampk .
Biochemical Pathways
The compound’s interaction with Ampk affects various biochemical pathways. Ampk is a key regulator of multiple metabolic pathways, including glucose and lipid metabolism . Therefore, modulation of Ampk activity can have downstream effects on these pathways .
Result of Action
The molecular and cellular effects of 2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane’s action are likely related to its influence on Ampk activity and the subsequent regulation of metabolic pathways . For instance, increasing Ampk activity has been associated with improved insulin sensitivity .
Propiedades
IUPAC Name |
2-[[4-(trifluoromethyl)phenoxy]methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)7-1-3-8(4-2-7)14-5-9-6-15-9/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOFXQNABVOHIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


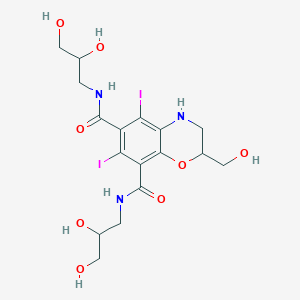
![Propanamide, N-[2-(1,6-dihydro-2H-indeno[5,4-b]furan-8-yl)ethyl]-](/img/structure/B3324778.png)
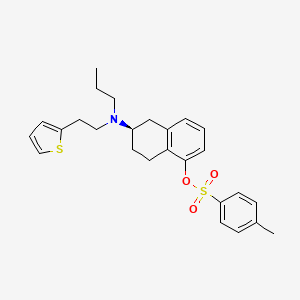
![Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3324791.png)

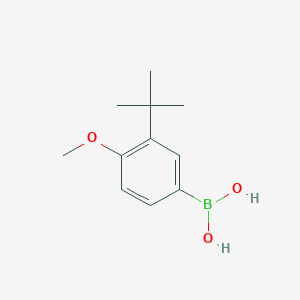

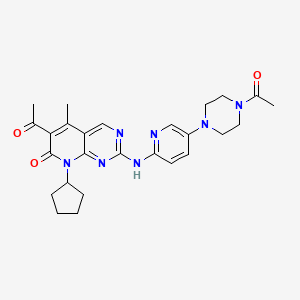
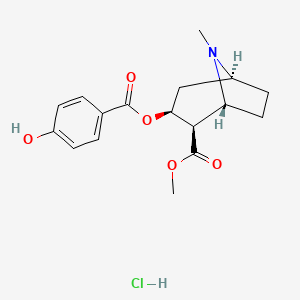
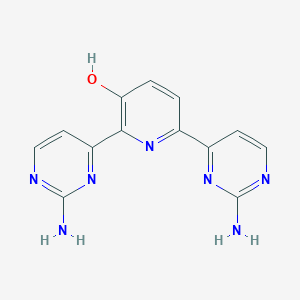

![(R)-7-(benzyloxy)-12-((R)-tetrahydrofuran-2-carbonyl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B3324864.png)
